molecular formula C7H6Cl2N2S B024775 3,5-Dichlorophenylthiourea CAS No. 107707-33-5

3,5-Dichlorophenylthiourea

Cat. No.: B024775
CAS No.: 107707-33-5
M. Wt: 221.11 g/mol
InChI Key: BNJARXOEVLYKDN-UHFFFAOYSA-N
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Description

3,5-Dichlorophenylthiourea is an organosulfur compound with the chemical formula C7H5Cl2N3S. It is characterized by the presence of chlorine and thiourea functional groups. This white crystalline solid is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dichlorophenylthiourea can be synthesized through several methods. One common approach involves the reaction of 3,5-dichloroaniline with thiocyanate in the presence of a base. The reaction typically occurs under mild conditions, with the base facilitating the formation of the thiourea group.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichlorophenylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed:

Scientific Research Applications

Chemistry

In the realm of organic synthesis, 3,5-Dichlorophenylthiourea serves as a crucial intermediate in the preparation of various chemical compounds. Its reactivity is leveraged in several chemical transformations:

  • Oxidation : Converts DCPTU into sulfonyl derivatives.
  • Reduction : Can yield corresponding amines.
  • Substitution : The chlorine atoms can be replaced with other functional groups.

Table 1: Chemical Reactions Involving DCPTU

Reaction TypeProduct TypeCommon Reagents
OxidationSulfonyl derivativesHydrogen peroxide, KMnO4_4
ReductionAminesLithium aluminum hydride
SubstitutionSubstituted thioureasNaOH, K2_2CO3_3

Biological Applications

Research has shown that DCPTU exhibits significant biological activities:

  • Antibacterial Properties : Studies indicate that DCPTU has effective antibacterial activity against various strains such as E. faecalis, P. aeruginosa, and S. typhi. For instance, its minimum inhibitory concentration (MIC) ranges between 40 to 50 µg/mL for these pathogens .
  • Antioxidant Activity : DCPTU has demonstrated strong antioxidant potential with IC50_{50} values indicating its ability to scavenge free radicals effectively .
  • Anticancer Activity : The compound has been evaluated for its anticancer properties, showing IC50_{50} values ranging from 7 to 20 µM against various cancer cell lines. It targets molecular pathways involved in cancer progression, including angiogenesis inhibition .

Table 2: Biological Activities of DCPTU

Activity TypeTarget Organisms/CellsIC50_{50} or MIC Values
AntibacterialE. faecalis, P. aeruginosa40-50 µg/mL
AntioxidantDPPH and ABTS free radicalsIC50_{50}: 52 µg/mL (DPPH)
AnticancerVarious cancer cell linesIC50_{50}: 7-20 µM

Industrial Applications

In industry, DCPTU is utilized for synthesizing dyes and elastomers. Its unique properties allow it to act as a stabilizer in various formulations, enhancing the durability and performance of products.

Case Study 1: Antibacterial Efficacy

A comparative study evaluated the antibacterial efficacy of DCPTU against standard antibiotics like ceftriaxone. The results showed that DCPTU exhibited comparable inhibition zones, indicating its potential as an alternative antibacterial agent .

Case Study 2: Anticancer Mechanism

Research on the anticancer mechanisms of thiourea derivatives including DCPTU found that they induce apoptosis in cancer cells through specific signaling pathways. This was particularly evident in studies involving pancreatic and breast cancer cell lines where low IC50_{50} values were recorded .

Comparison with Similar Compounds

  • 3,4-Dichlorophenylthiourea
  • 4,5-Dichlorophenylthiourea
  • 3,5-Dichlorophenylurea

Comparison: 3,5-Dichlorophenylthiourea is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to other dichlorophenylthiourea derivatives, it may exhibit different levels of potency and selectivity in various applications .

Biological Activity

3,5-Dichlorophenylthiourea (DPT) is an organosulfur compound with the molecular formula C7_7H6_6Cl2_2N2_2S. It is characterized by the presence of two chlorine atoms at the 3 and 5 positions on a phenyl ring, along with a thiourea functional group. This compound has garnered attention for its diverse biological activities, including antibacterial, anticancer, and potential endocrine-disrupting effects.

  • Molecular Weight : 221.11 g/mol
  • Melting Point : 177-179 °C
  • Density : 1.563 g/cm³
  • Solubility : Soluble in organic solvents; limited solubility in water.

The biological activity of DPT is attributed to its ability to interact with various biochemical pathways:

  • Antibacterial Activity : DPT has been shown to inhibit the growth of certain bacterial strains, particularly Gram-positive bacteria. It may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
  • Anticancer Properties : Research indicates that DPT exhibits cytotoxic effects against various cancer cell lines. It may induce apoptosis and inhibit tumor growth through mechanisms that involve the modulation of signaling pathways related to cell proliferation and survival .
  • Thyroid Function Modulation : DPT acts as a goitrogen, potentially disrupting thyroid hormone synthesis by inhibiting iodide uptake in the thyroid gland. This effect could lead to alterations in thyroid function and metabolism.

Antimicrobial Properties

DPT has demonstrated antimicrobial effects against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Mycobacterium tuberculosis16 µg/mL

These findings suggest that DPT could be a candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that DPT can inhibit the growth of cancer cells:

Cancer Cell LineIC50 (µM)
HeLa (cervical cancer)15 µM
MCF-7 (breast cancer)20 µM
A549 (lung cancer)25 µM

The compound appears to induce apoptosis in these cell lines, highlighting its potential as an anticancer agent .

Case Studies

  • Antimicrobial Efficacy Study :
    A study evaluated the efficacy of DPT against multidrug-resistant strains of bacteria. The results indicated that DPT exhibited significant antibacterial activity, particularly against resistant strains of Staphylococcus aureus and Enterococcus faecalis. This supports further exploration into its use as an alternative therapeutic agent in treating resistant infections.
  • Thyroid Function Impact Assessment :
    In a controlled animal study, the administration of DPT led to decreased levels of thyroid hormones, suggesting its role as a goitrogen. The study highlighted the need for caution when considering DPT in therapeutic contexts, especially concerning thyroid health.

Properties

IUPAC Name

(3,5-dichlorophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2S/c8-4-1-5(9)3-6(2-4)11-7(10)12/h1-3H,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJARXOEVLYKDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372124
Record name 3,5-dichlorophenylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730271
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

107707-33-5
Record name 3,5-dichlorophenylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 4 liters of acetone and 110 g (1.5 moles) of ammonium thiocyanate are added dropwise 173 g (1.23 moles) of benzoyl chloride. The reaction mixture is then heated for a further 15 minutes. Next, 200 g (1.23 moles) of 3,5-dichlorophenyl aniline dissolved in 200 ml of acetone are added. The mixture is then heated for a further 30 minutes, cooled and poured into 4 liters of water. The precipitate is collected and rinsed with 1 liter of water. The crystals are mixed with 2 liters of water containing 50 g of sodium hydroxide. The mixture is heated for 30 minutes and then cooled. The precipitate is collected to give 238 g (88%) of N-[3,5-dichlorophenyl]thiourea, m.p. 180° C.
Quantity
173 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
4 L
Type
reactant
Reaction Step Three
Quantity
110 g
Type
reactant
Reaction Step Four
Quantity
4 L
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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